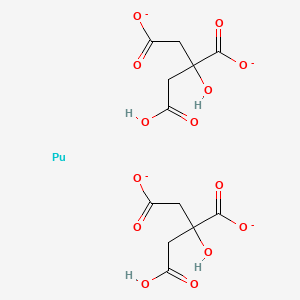

Plutonium citrate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

7261-07-6 |

|---|---|

Fórmula molecular |

C12H12O14Pu-4 |

Peso molecular |

624.28 g/mol |

Nombre IUPAC |

2-(carboxymethyl)-2-hydroxybutanedioate;plutonium |

InChI |

InChI=1S/2C6H8O7.Pu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-4 |

Clave InChI |

VMCPNGDDOMAWHB-UHFFFAOYSA-J |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Pu] |

SMILES canónico |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Pu] |

Sinónimos |

(239)Pu citrate plutonium citrate plutonium citrate, 239Pu-labeled cpd |

Origen del producto |

United States |

Coordination Chemistry and Speciation of Plutonium Citrate Complexes

Stoichiometry and Formation of Plutonium(III), Plutonium(IV), Plutonium(V), and Plutonium(VI) Citrate (B86180) Complexes

The stoichiometry of plutonium citrate complexes varies significantly with the oxidation state of plutonium and the solution conditions. Citrate's multiple functional groups (three carboxyl and one hydroxyl) allow for diverse coordination modes and deprotonation states, influencing the stability and composition of the resulting complexes fishersci.pt.

Formation Constants and Stability of Binary Plutonium-Citrate Species

Plutonium(IV) is known to form strong complexes with citrate. Under acidic conditions, specifically around pH 4, plutonium(IV) primarily forms a 1:1 complex with citrate, coordinating via its carboxylic groups fishersci.pt. The stability constant (log β₁,₁) for this 1:1 Pu(IV)-citrate complex has been determined as 16.536 ± 0.015 at an ionic strength of 0.1 M NaCl fishersci.pt. At higher pH values, particularly above pH 6, plutonium(IV) predominantly exists as a 1:2 complex, Pu(Citrate)₂²⁻ atamankimya.comwikidata.org.

For plutonium(VI), thermodynamic studies have identified specific formation constants for 1:1 and 1:2 plutonyl-citrate complexes. These include PuO₂(HcitH)(aq) with a log K°₁,₁ of 1.09 ± 0.05 and PuO₂(HcitH)(citH)³⁻ with a log K°₁,₂ of -0.20 ± 0.07 fishersci.ptfishersci.fidoctorkiltz.com. These values indicate moderate stability for hexavalent plutonium-citrate complexes under specific solution conditions fishersci.pt.

While less extensively detailed in terms of specific formation constants for binary species, plutonium(III) and plutonium(V) also interact with citrate. Plutonium(III) exhibits increased stability in the presence of citrate, with higher concentrations favored at lower pH fishersci.fidoctorkiltz.comwikipedia.org. Plutonium(V) complexes with citrate have been observed, particularly as intermediates in redox reactions, though they are generally considered less stable wikipedia.org.

The stability of Pu(IV)-citrate complexes can be lower than that of Plutonium(IV)-nitrilotriacetic acid (Pu(IV)-NTA) complexes, with slow hydrolysis occurring depending on pH and citrate concentration fishersci.pt.

Table 1: Selected Formation Constants for Plutonium-Citrate Complexes

| Plutonium Oxidation State | Complex Stoichiometry | Log K° / Log β | Ionic Strength (M) | Temperature (°C) | Reference |

| Pu(IV) | 1:1 (Pu-citrate) | 16.536 ± 0.015 | 0.1 M NaCl | Not specified | fishersci.pt |

| Pu(VI) | PuO₂(HcitH)(aq) (1:1) | 1.09 ± 0.05 | 0.1 M NaCl | 23 | fishersci.ptfishersci.fidoctorkiltz.com |

| Pu(VI) | PuO₂(HcitH)(citH)³⁻ (1:2) | -0.20 ± 0.07 | 0.1 M NaCl | 23 | fishersci.ptfishersci.fidoctorkiltz.com |

Kinetic Studies of Complex Formation and Dissociation

The kinetics of plutonium-citrate systems are significantly influenced by pH and redox conditions fishersci.pt. Spectrophotometric and solvent extraction studies have explored the speciation and kinetics of Pu(VI)-citrate and Pu(III)-citrate systems fishersci.fidoctorkiltz.comwikipedia.org.

A notable finding is that the reduction of higher-valent plutonium is enhanced by citrate, potentially facilitated by radicals generated from the alpha radiolysis of water by Pu-239 fishersci.fidoctorkiltz.comwikipedia.orgwikipedia.org. The rate of Pu(VI) reduction increases with increasing pH in the presence of citrate fishersci.ptfishersci.fidoctorkiltz.com. Specifically, the direct reduction of Pu(VI) to Pu(IV) is observed and is necessary to fit experimental data in citrate-containing solutions fishersci.fidoctorkiltz.comwikipedia.org.

Conversely, Pu(III) exhibits greater stability in the presence of citrate, particularly under circumneutral to alkaline conditions, compared to systems without citrate fishersci.fidoctorkiltz.comwikipedia.orgwikipedia.org. While the reduction of Pu(VI) to Pu(V)-citrate and then to Pu(IV)-citrate has been observed, the Pu(IV)-citrate complex becomes predominant after extended periods, such as 110 days wikipedia.org. The stability of Pu(V) species generated with citrate is generally lower compared to those formed with stronger chelators like EDTA, leading to a faster reduction to Pu(IV) wikipedia.org.

Influence of Solution Chemistry on this compound Speciation

The speciation of this compound complexes is highly sensitive to the surrounding chemical environment, with pH, ionic strength, and the presence of competing ligands playing critical roles.

pH-Dependent Speciation and Hydrolysis Phenomena

Solution pH is a primary determinant of this compound speciation fishersci.pt. Citrate ligand coordination to plutonium involves complex deprotonation equilibria that are highly dependent on pH, which in turn significantly influences the stability and speciation of the resulting complexes fishersci.pt. The citrate molecule's three carboxyl groups and one hydroxyl group offer multiple potential coordination sites that undergo varying degrees of deprotonation across different pH ranges fishersci.pt.

At acidic conditions (e.g., pH < 3), free Pu⁴⁺ ions tend to dominate atamankimya.com. As pH increases, citrate increasingly deprotonates, allowing for stronger complexation. For Pu(IV), a 1:1 complex is favored around pH 4, while at pH > 6, the 1:2 Pu(Citrate)₂²⁻ complex becomes predominant atamankimya.comwikidata.org.

Hydrolysis phenomena are also intertwined with citrate complexation. Plutonium, especially Pu(IV), has a strong tendency to hydrolyze at physiological pH wikipedia.orguni.lu. However, the citrate alcohol groups can play a crucial role in coordination, with quantum chemical calculations suggesting lower energy minima for citrate alcohol involvement compared to simple hydrolysis of the plutonium-citrate species fishersci.pt. This indicates that the hydroxyl group of citrate can directly participate in coordination rather than merely facilitating hydrolysis reactions fishersci.pt. Evidence for polymeric or mixed hydroxo-citrate species, such as (PuO₂)m(citH-k)n(OH)x²m(³⁺k)n⁻x, has been identified under alkaline conditions, further highlighting the complex interplay between citrate, plutonium, and hydroxide (B78521) in solution fishersci.fidoctorkiltz.com.

Ionic Strength Effects on Complex Stability

Ionic strength influences the stability of this compound complexes by affecting the activity coefficients of the reacting species. Conditional stability constants for plutonium(IV) complexing with citric acid have been determined at specific ionic strengths, such as 0.1 M NaCl fishersci.pt. Generally, the strong, positive dependence of Pu(IV) solubility on ionic strength suggests the presence of highly charged Pu(IV) complexed species vedantu.com. This effect is consistent with the Debye-Hückel theory and its extensions, which predict that the stability of highly charged complexes can be significantly influenced by changes in the ionic environment.

Impact of Competing Ligands on this compound Formation

The formation of this compound complexes can be significantly affected by the presence of other ligands in solution that compete for plutonium binding sites. Citrate is considered a moderately strong chelator for actinides wikipedia.org.

Common inorganic ions like carbonate, nitrate (B79036), and phosphate (B84403) can compete with citrate for plutonium. For instance, nitrate can significantly decrease the binding affinity of certain ligands for Pu(IV) due to the formation of strong Pu(IV)-nitrate complexes fishersci.ca. Carbonate also exhibits significant ligand competition with citrate for plutonium, particularly in environmental contexts fishersci.sewikipedia.org.

Redox Chemistry of Plutonium in the Presence of Citrate

The presence of citrate significantly influences the redox behavior of plutonium, mediating the reduction of higher-valent plutonium species and impacting the stability of various oxidation states.

Citrate-Mediated Reduction of Higher-Valent Plutonium Species

Citrate acts as a reducing agent for plutonium, particularly for higher oxidation states. Pu(VI) species are notably less stable in the presence of citrate compared to its absence nih.govosti.gov. Direct reduction of Pu(VI) to Pu(IV) has been observed in the presence of citrate . The rate of this reduction increases with increasing pH nih.govosti.govrawdatalibrary.net. This citrate-mediated reduction is crucial for understanding plutonium's fate in various environments nih.gov.

Radiolysis-Driven Redox Mechanisms

Evidence suggests that radiolysis, particularly from alpha decay of plutonium-239, can drive citrate-mediated reduction mechanisms. These processes involve electron transfer from the oxidative breakdown of citrate, leading to the reduction of higher-valent plutonium species to lower oxidation states nih.govacs.orgosti.govrawdatalibrary.netamazonaws.com. The spectral evolution of this compound solutions over time provides spectroscopic signatures that can be used to monitor the kinetics and mechanisms of these transformations . The rates of plutonium reduction in the presence of citrate are notably greater under alkaline conditions, which are relevant to geologic repositories, and may be facilitated by radicals generated by the alpha radiolysis of water from Pu-239 amazonaws.com.

Stability of Different Plutonium Oxidation States with Citrate

The stability of different plutonium oxidation states is significantly affected by citrate complexation. Plutonium(IV)-citrate complexes are generally stable for periods of months once formed osti.gov. However, Pu(VI) species are found to be less stable in the presence of citrate over time (e.g., up to 168 days) nih.govacs.orgosti.govrawdatalibrary.net. Conversely, citrate has been observed to increase the stability of Pu(III), with higher concentrations of Pu(III) favored at lower pH, with stability observed for up to 293 days nih.govacs.orgosti.govrawdatalibrary.net. Preparation of Pu(III), Pu(V), and Pu(VI)-citrate complexes in air typically results in the eventual reduction or oxidation of these species to form the more stable Pu(IV) complex osti.gov.

Structural Elucidation and Bonding Characteristics

The structural elucidation of this compound complexes provides insights into their coordination geometry and the nature of bonding between plutonium and the citrate ligand.

Coordination Geometry and Polytopal Arrangements

The chemical structure of this compound involves the coordination of citrate ions with plutonium ions ontosight.ai. For hexavalent plutonium species, the plutonyl ion (PuO₂²⁺) exhibits characteristic axial oxygen coordination at approximately 1.74 Å, while equatorial coordination involves four to five water or ligand oxygen atoms at distances around 2.42 Å . While specific polytopal arrangements for this compound are not extensively detailed in the provided snippets, studies on plutonium coordination generally indicate complex geometries. For instance, in crystalline PuCl₃, plutonium atoms are 9-coordinate, adopting a tricapped trigonal prismatic structure wikipedia.org. The coordination of citrate, a multidentate ligand, can lead to various complex structures, including mononuclear and polynuclear species. Mass spectrometric evidence suggests the formation of dinuclear species, such as [Pu₂(Hcit)(cit)(NO₃)₂]⁺, indicating the potential for polynuclear assembly under specific conditions .

Stepwise Deprotonation and Coordination of Citrate Ligand

The citrate molecule, a triprotic acid with three carboxyl groups and one hydroxyl group, offers multiple potential coordination sites to plutonium . The coordination of the citrate ligand to plutonium involves complex deprotonation equilibria that are highly dependent on solution pH . Spectroscopic evidence suggests stepwise coordination and deprotonation of the citrate alcohol groups with increasing pH. This is supported by bathochromic shifts in emission spectra and observed increases in lifetime measurements . Quantum chemical calculations further support lower energy minima for citrate alcohol involvement in coordination, indicating that the hydroxyl group of citrate can participate directly in coordination rather than simply undergoing hydrolysis reactions .

Theoretical and Computational Investigations of this compound

Theoretical and computational methods play a vital role in elucidating the complex structures, energies, and thermodynamic behavior of this compound systems, complementing experimental observations.

Quantum Chemical Calculations for Complex Structures and Energies

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are increasingly utilized to understand the coordination chemistry of f-elements, including plutonium oecd-nea.org. These calculations provide insights into the electronic structure, bonding characteristics, and energy minima of various complex configurations.

Specifically for this compound, quantum chemical calculations have been instrumental in supporting the direct involvement of the citrate alcohol group in coordination with plutonium amazonaws.com. These calculations indicate that coordination via the hydroxyl group leads to lower energy minima compared to scenarios involving hydrolysis of the plutonium-citrate species . Furthermore, coupled with statistical multi-way analysis, quantum chemical calculations have highlighted the stepwise deprotonation and coordination of the citrate alcohol group under alkaline conditions, providing a detailed understanding of the ligand's behavior in different chemical environments amazonaws.com.

Thermodynamic Modeling of Plutonium-Citrate Systems

Thermodynamic modeling is essential for predicting the speciation and long-term behavior of plutonium in various environments, particularly in the context of nuclear waste disposal where organic ligands like citrate can influence plutonium mobility through complex formation and redox transformations amazonaws.comsric.orgpageplace.deosti.gov.

Recent thermodynamic studies have determined specific formation constants for plutonium hexavalent citrate complexes. These values provide quantitative measures of complex stability under defined solution conditions.

Table 1: Formation Constants for Plutonium Hexavalent Citrate Complexes

| Complex Type | Formation Constant (log K°) | Reference |

| PuO₂(HcitH)(aq) | 1.09 ± 0.05 | acs.orgosti.gov |

| PuO₂(HcitH)(citH)³⁻ | -0.20 ± 0.07 | acs.orgosti.gov |

These formation constants demonstrate the moderate stability of 1:1 and 1:2 plutonyl-citrate complexes . Speciation modeling, often conducted using tools like PHREEQC, utilizes these constants to predict the dominant plutonium species across a range of pH values and concentrations acs.org. For instance, modeling reveals the prevalence of Pu(Citrate)₂²⁻ at higher pH and free Pu⁴⁺ at lower pH .

The OECD Nuclear Energy Agency (NEA) Thermochemical Database Project (NEA TDB) is a significant international initiative that critically reviews and compiles relevant chemical thermodynamic data for actinides, including plutonium, with organic ligands such as citrate oecd-nea.orgpageplace.de. This project aims to provide a comprehensive and quality-assured database to meet the modeling requirements for the safety assessment of radioactive waste disposal systems oecd-nea.orgpageplace.de.

Thermodynamic studies also shed light on the redox behavior of plutonium in the presence of citrate. It has been observed that the reduction of higher-valent plutonium is enhanced by citrate, potentially facilitated by radicals generated from the alpha radiolysis of water by plutonium-239 amazonaws.comosti.gov. This highlights the complex interplay between complexation and redox processes in plutonium-citrate systems.

Table 2: Key this compound Complexes and Properties

| Complex Type / Isotope | Molecular Formula | Molecular Weight ( g/mol ) | Charge | PubChem CID |

| Plutonium-239 citrate | C₆H₈O₇Pu | 431.18 | N/A | 107667 |

| Plutonium-238 citrate | C₁₂H₁₂O₁₄Pu⁻⁴ | 618.26 | -4 | 6453832 |

| General this compound | C₁₂H₁₂O₁₄Pu⁻⁴ | 624.28 | -4 | 108004 |

Environmental Geochemistry and Mobility of Plutonium Citrate

Solubility and Transport Dynamics in Aqueous and Porous Media

The solubility and transport of plutonium are profoundly affected by its interactions with dissolved ligands and the characteristics of the surrounding media.

Citrate (B86180), a tricarboxylic acid, can form strong complexes with actinides, particularly plutonium in its +4 oxidation state osti.govrmreagents.com. This complexation can significantly increase the solubility of plutonium in environmental solutions, which would otherwise be largely immobile due to the low solubility of its hydroxide (B78521) or oxide forms osti.govdoe.gov. For instance, Pu(IV) typically hydrolyzes to form nanoparticles or polymeric species at higher pH values, eventually precipitating as hydrous plutonium dioxide nih.gov. However, the presence of citrate can retard this hydrolysis and precipitation by forming stable aqueous complexes epa.gov.

Studies have shown that plutonium hexavalent species are less stable in the presence of citrate, with reduction rates increasing with increasing pH . The direct reduction of Pu(VI) to Pu(IV) has been observed in the presence of citrate acs.org. Furthermore, increased Pu(III) stability has been noted in the presence of citrate, with higher concentrations favored at lower pH acs.org. Radiolysis can also drive citrate-mediated reduction of plutonium, involving electron transfer from the oxidative breakdown of citrate acs.org.

The effectiveness of citrate as an extractant for plutonium from soils has been demonstrated. For example, soil extraction of plutonium from the Nevada Test Site (NTS) with 0.1 M citric acid solution showed very low solubility (approximately 1%). In contrast, plutonium in samples from Oak Ridge National Laboratory (ORNL) and Mound Laboratory (ML), predominantly in the clay size fraction, exhibited higher solubility in citric acid, ranging from 20-25% for ORNL samples and 40-50% for ML samples osti.gov. These differences can be attributed to variations in soil composition, including organic matter content and pH osti.gov.

Table 1: Plutonium Solubility in 0.1 M Citrate Solutions from Different Soil Sources

| Site | Citric Acid (pH 2.0) Extraction (%) | Sodium Citrate (pH 8.5) Extraction (%) |

| NTS | ~1% osti.gov | Not tested osti.gov |

| ORNL | 20-25% osti.gov | Not specified osti.gov |

| ML | 40-50% osti.gov | High (due to carbonate decomposition) osti.gov |

The transport of plutonium in geologic media is a complex interplay of various mechanisms, including advection, diffusion, dispersion, and interactions with the solid matrix service.gov.ukepa.gov. Retardation of radionuclides, including plutonium, can occur through sorption onto geological media, low radionuclide solubility, and low waste-form dissolution rates geoscienceworld.org. Minerals such as clinoptilolite, mordenite (B1173385) (zeolites), clay minerals, and iron and manganese oxides and hydroxides are important for retarding radionuclides geoscienceworld.org.

However, the formation of plutonium-citrate complexes can significantly alter these transport dynamics. While Pu(IV) is generally considered immobile due to its strong sorption or precipitation, Pu(V) tends to be more mobile due to its lower effective charge and weaker complex formation osti.gov. The presence of organic ligands like citrate can diminish plutonium sorption to mineral surfaces by forming aqueous complexes, thereby enhancing its mobility clemson.edu.

Conversely, under certain conditions, ternary surface complexes involving plutonium, citrate, and mineral surfaces can form, potentially increasing plutonium sorption at low pH values clemson.eduresearchgate.net. The specific transport mechanisms and retardation factors are highly site-specific, depending on the aqueous and solid phase chemistry epa.gov. For instance, at the Nevada Test Site, evidence for plutonium colloidal transport was observed, although the extent was later debated pnnl.gov.

Interactions with Natural Environmental Matrices

Plutonium citrate's interactions with natural environmental matrices are critical in determining its fate and transport.

Sorption and desorption processes play a crucial role in controlling plutonium mobility in the subsurface osti.gov. Mineral oxide surfaces, such as goethite (α-FeO(OH)), are significant sorbents for plutonium acs.orgenergy.govfrontiersin.org. Goethite is a common iron oxyhydroxide mineral found in soils and sediments wikipedia.orgnih.gov.

The kinetics of plutonium sorption to goethite can be rate-limited and reversible iaea.org. Studies have shown that plutonium can become less desorbable from goethite over time, indicating an "aging" process where the sorbed plutonium undergoes changes in its state clemson.edu. This aging effect is more pronounced at lower pH values clemson.edu.

The presence of organic ligands, including citrate, can influence plutonium sorption to goethite. At pH values between 5 and 7, citrate can reduce plutonium sorption to goethite by forming strong aqueous complexes with plutonium clemson.eduresearchgate.net. However, at lower pH (e.g., pH 3), citrate, along with fulvic and humic acids, can increase plutonium sorption to goethite, suggesting the formation of ternary complexes involving the mineral surface, the organic ligand, and plutonium clemson.eduresearchgate.net. Fourier-transform infrared spectroscopy has been used to investigate these possible sorption mechanisms for ternary complexes clemson.edu.

Table 2: Influence of Organic Ligands on Plutonium Sorption to Goethite

| Organic Ligand | pH Range | Effect on Pu Sorption to Goethite | Proposed Mechanism |

| Citrate | 5-7 | Decreased clemson.eduresearchgate.net | Aqueous complexation researchgate.net |

| Citrate | 3 | Increased clemson.eduresearchgate.net | Ternary complex formation clemson.eduresearchgate.net |

| Fulvic Acid | 5-7 | Decreased researchgate.net | Aqueous complexation researchgate.net |

| Fulvic Acid | 3 | Increased researchgate.net | Ternary complex formation researchgate.net |

| Humic Acid | 5-7 | Decreased researchgate.net | Aqueous complexation researchgate.net |

| Humic Acid | 3 | Increased researchgate.net | Ternary complex formation or incorporation into aggregates researchgate.net |

Soil organic matter (SOM) plays a significant role in the environmental behavior of plutonium. Plutonium can associate with SOM, particularly in soil particles larger than 0.25 mm acs.org. Organic constituents in soil, such as citrate, can chelate plutonium, potentially enhancing its downward movement in soil doe.gov.

The interaction between plutonium and natural organic matter (NOM) can lead to the formation of dissolved plutonium-organic complexes, which can increase plutonium's mobility energy.govfrontiersin.org. Studies have shown that the formation of metal-organic matter complexes can directly alter the adsorption behavior of metal ions on mineral surfaces frontiersin.org. Furthermore, organic matter in solution can control the redox reactions of metals, indirectly affecting their adsorption characteristics frontiersin.org. For example, fulvic acid can control the oxidation state of Pu in solution, making it more mobile, and Pu-fulvic acid-goethite ternary complexes can enhance colloid-promoted plutonium transport frontiersin.org.

However, NOM can also stabilize plutonium on sediment surfaces, potentially minimizing its transport energy.gov. The nature of NOM interaction with actinides and its influence on actinide redox transformations and sorption to minerals are areas of ongoing research energy.gov.

Colloids, which are very small particles (<1 µm), can significantly enhance the mobility of contaminants like plutonium by moving with groundwater or surface water, even if the contaminants would otherwise be considered insoluble osti.govieer.org. Plutonium can associate with colloidal particles containing iron, natural organic matter, carbonates, or other components to form "pseudocolloids" pnnl.govosti.gov. Intrinsic plutonium colloids can also form through the hydrolysis of plutonium to an oxide phase osti.gov.

Evidence suggests that colloidal transport may have played a role in the migration of plutonium through the vadose zone beneath waste sites, particularly those that received acidic high-salt waste co-disposed with organic solvents pnnl.gov. While laboratory studies provide clear evidence for the formation of both intrinsic and pseudo plutonium colloids, field evidence for their transport is less common due to factors such as changes in solubility with redox conditions, particle aggregation, and the difficulty of measuring low plutonium concentrations and speciation in environmental systems pnnl.gov.

Natural organic matter, including citrate, can stabilize colloidal plutonium, leading to elevated levels of plutonium in storm runoff osti.gov. The potential for remobilization of these particles during future closure scenarios remains an area of uncertainty pnnl.gov.

Biogeochemical Cycling and Transformations

The biogeochemical cycling of this compound is influenced by a complex interplay of chemical, physical, and biological processes, particularly microbial activity, which can alter plutonium's oxidation state and mobility.

Microbial Influence on Plutonium Oxidation State and Mobilization

Plutonium exhibits a complex redox chemistry, existing in multiple oxidation states (III, IV, V, and VI) in environmental systems, which significantly impacts its mobility geoscienceworld.orgosti.govresearchgate.netpnnl.gov. While Pu(IV) is generally considered the most stable and least mobile form in most environmental conditions, especially as oxides and hydroxides, Pu(V) is often more mobile due to its weaker complex formation geoscienceworld.orgosti.govresearchgate.net. Microorganisms can profoundly influence plutonium speciation, solubility, and sorption properties, leading to both its mobilization and immobilization osti.govcea.frresearchgate.net.

Microbial mechanisms influencing plutonium include the production of extracellular metabolic products, such as organic acids (e.g., citric acid) and sequestering agents like siderophores, which can facilitate the dissolution of plutonium from solid phases nih.govosti.govresearchgate.net. Direct enzymatic reduction by metal-reducing bacteria, such as Shewanella putrefaciens, Shewanella oneidensis, and Geobacter metallireducens, can reduce higher oxidation states of plutonium, specifically Pu(VI) and Pu(V), to Pu(IV) nih.govcea.frcore.ac.uk. Conversely, the reduction of Pu(IV) to the more soluble Pu(III) oxidation state has been observed with strict anaerobic bacteria like Clostridium sp., thereby enhancing plutonium's dissolution and mobility nih.govgeoscienceworld.orgcea.frcore.ac.uk. Indirect microbial actions, such as changes in redox potential (Eh) and pH, can also lead to the reduction of plutonium from higher to lower oxidation states, potentially resulting in its precipitation osti.govcore.ac.uk. Furthermore, bioaccumulation by microbial biomass and bioprecipitation reactions can contribute to plutonium immobilization osti.gov.

Table 1: Effect of Microbial Activity on Plutonium Retention in Pu(IV)-Citrate Complexes

| Microbial Presence | Filter Size (µm) | Plutonium Retention (%) |

| With Bacteria | 0.4 (Biomass) | 20-43 |

| With Bacteria | 0.03 (Colloid) | 27-57 |

| Without Bacteria | Not applicable | Stable (no retention) |

Impact of Microbial Activity on Plutonium-Citrate Stability

Citrate acts as a strong chelating agent, forming stable complexes with plutonium ions, which generally increases plutonium's solubility and mobility in aqueous environments ontosight.ainumberanalytics.comclemson.edunih.govgeoscienceworld.org. However, the stability of these plutonium-citrate complexes is not absolute and can be significantly influenced by microbial activity, particularly through the biodegradation of the citrate ligand itself researchgate.netnih.govosti.gov.

When microorganisms metabolize citrate, the complexing agent is removed from the system, which can lead to a decrease in the soluble plutonium concentration as the plutonium is no longer effectively chelated and may precipitate or sorb to solid phases nih.gov. While Pu(IV)-citrate complexes are stable in sterile conditions, the presence of bacteria can lead to the retention of plutonium species, indicating that microbial processes can either directly or indirectly affect the integrity and stability of the plutonium-citrate complex osti.gov. This phenomenon is part of a broader process known as heterotrophic leaching, where microorganisms biodegrade metal-organic complexes, resulting in the release or altered speciation of associated metals and radionuclides researchgate.net. The extent to which plutonium remains soluble after microbial interaction depends on whether the bacteria are able to metabolize the organic ligand complexed to the actinide core.ac.uk. If the citrate is metabolized, the plutonium-citrate complex is likely to break down, potentially leading to a reduction in plutonium mobility.

Environmental Remediation Strategies Utilizing Citrate

Given its ability to complex with plutonium, citrate is explored in various environmental remediation strategies aimed at managing plutonium contamination.

Leaching and Extraction Technologies for Contaminated Soils and Sediments

Citrate is a key component in leaching and extraction technologies designed to remove plutonium from contaminated soils and sediments due to its effectiveness as a complexing agent numberanalytics.comgeoscienceworld.orgacs.org. Studies have shown that a combination of citrate and a reducing agent, such as ascorbic acid, can be highly effective in removing alpha-active contaminants, including plutonium and americium, from soil. For instance, a combination of citrate and ascorbic acid was found to remove over 70% of the total alpha activity from contaminated soil, whereas citrate alone removed approximately 30% geoscienceworld.orgacs.org. The effectiveness of these leaching schemes can vary depending on soil particle size and whether the plutonium is associated with iron oxides or soil organic matter acs.org.

Table 2: Plutonium and Americium Removal Efficiency from Contaminated Soil using Citrate-based Leachates

| Leachate Solution | Alpha Activity Removal (%) |

| Sodium Citrate (Cit) | ~30 |

| Sodium Citrate-Ascorbic Acid (CAA) | >70 |

| Sodium Citrate-Sodium Dithionite (CD) | >70 |

Note: Data derived from studies on Rocky Flats Plant (RFP) soil geoscienceworld.orgacs.org.

Processes like the ACTDECONSM technology utilize a blend of chemicals, including chelating agents like citrate, along with oxidants and carbonates, in a series of washings to extract plutonium from contaminated soils and sediments, significantly reducing plutonium levels osti.gov. Furthermore, citrate has been employed in electrokinetic remediation, where it acts as a pre-conditioning agent. In such applications, negatively charged plutonium-citrate complexes can migrate towards the anodic compartment of an electrochemical cell, facilitating the remediation of the cathodic zone to levels below free-release disposal thresholds nih.gov.

Sequential Extraction Protocols for Plutonium Speciation in Sediments

Sequential extraction is a widely used analytical technique to determine the solid partitioning and chemical speciation of radionuclides, including plutonium, in environmental samples like soils and sediments researchgate.netcapes.gov.brnih.govdtu.dk. A significant challenge in sequential extraction is the potential for radionuclides released by one extractant to re-sorb onto remaining solid phases, leading to an artificial redistribution and misrepresentation of their environmental speciation capes.gov.brnih.gov.

To address this, the inclusion of sodium citrate as a chelating agent in sequential extraction protocols has been proposed and optimized researchgate.netcapes.gov.brnih.govresearchgate.net. Citrate effectively inhibits the post-extraction re-sorption of plutonium from various extractants, thereby improving the accuracy of speciation analysis capes.gov.brnih.gov. While citrate demonstrates a clear capacity to prevent re-sorption without significantly increasing non-targeted dissolution of sediment phases, it can exhibit significant ligand competition with the carbonate phase capes.gov.brnih.gov. Optimized sequential extraction protocols incorporating citrate have been successfully applied to oxic and anoxic sediments, revealing that a substantial portion of plutonium in these sediments is associated with more labile geochemical fractions, including organic matter and nitric acid leachable fractions researchgate.netnih.govdtu.dkresearchgate.net.

Immobilization and Separation Approaches

While citrate is primarily known for its role in enhancing plutonium mobility for extraction, understanding its interactions is also crucial for developing effective immobilization and separation strategies. Immobilization aims to convert radioactive elements into less soluble compounds or to fix them in place, thereby reducing their environmental mobility and potential for transport numberanalytics.comosti.gov.

Microbial activity, often influenced by the presence of organic ligands like citrate, can lead to the immobilization of plutonium. Microorganisms can facilitate the reduction of higher oxidation states of plutonium to lower, less soluble forms, or contribute to its fixation through processes such as bioaccumulation and bioprecipitation nih.govosti.gov. The long-term environmental fate of plutonium can be significantly controlled by its interactions with specific organic matter moieties, which can promote its immobilization osti.gov.

Analytical and Characterization Methodologies for Plutonium Citrate Studies

Spectroscopic Techniques for Speciation and Oxidation State Determination

Spectroscopy is a cornerstone in the analysis of plutonium citrate (B86180), offering non-destructive ways to probe the electronic structure and coordination environment of the plutonium ion. These techniques are vital for understanding the behavior of plutonium in biological and environmental systems where citrate is present.

Ultraviolet–Visible–Near-Infrared (UV–Vis–NIR) spectrophotometry is a widely used technique for investigating the speciation and redox kinetics of plutonium in the presence of citrate. nih.govacs.org The distinct absorption bands of different plutonium oxidation states (III, IV, V, VI) in the UV-Vis-NIR region allow for their identification and quantification. spectrasolutionsinc.com The low molar absorption coefficients of these bands, however, can make analysis at dilute concentrations challenging. osti.gov

In studies of the Pu(VI)-citrate and Pu(III)-citrate systems, UV-Vis-NIR spectrophotometry has been used to monitor changes in plutonium's oxidation state over time and as a function of pH. nih.govacs.orgosti.gov For instance, research has shown that Pu(VI) is less stable in the presence of citrate and that its reduction rate increases with higher pH. nih.govacs.org This technique was instrumental in determining the formation constants for specific Pu(VI)-citrate complexes. nih.govacs.org

Formation Constants of Pu(VI)-Citrate Complexes Determined by UV-Vis-NIR Spectrophotometry

| Complex Species | log K° | Conditions | Reference |

|---|---|---|---|

| PuO₂(HcitH)(aq) | 1.09 ± 0.05 | I = 0.1 M NaCl, T = 23 °C | nih.govacs.org |

| PuO₂(HcitH)(citH)³⁻ | -0.20 ± 0.07 | I = 0.1 M NaCl, T = 23 °C | nih.govacs.org |

The unique spectra of plutonium's aqueous ions provide crucial information regarding its oxidation state and speciation. osti.gov UV-Vis-NIR spectroscopy, often combined with chemometric data processing, has been explored for the on-line determination of plutonium in nuclear fuel reprocessing streams. nih.gov

Laser Photoacoustic Spectroscopy (LPAS) is another powerful technique used to characterize plutonium-organic complexes, including plutonium citrate. cambridge.orgosti.gov LPAS operates by measuring the acoustic waves generated by a sample after it absorbs pulsed laser energy. hubner-photonics.com This method offers high sensitivity, making it suitable for detecting and speciating plutonium at trace levels.

LPAS has been specifically applied to the characterization of Pu(IV)-citrate complexes. cambridge.org The technique provides comparable results to more traditional methods like liquid-liquid extraction for the direct detection of plutonium oxidation states. osti.gov Its primary advantage lies in its ability to analyze samples with very low molar absorptivity, a common characteristic of plutonium species. osti.gov The development of compact systems using laser diodes and fiber optics has made LPAS more adaptable for measurements in process streams or field applications. lbl.gov

X-ray Absorption Near Edge Structure (XANES) is a synchrotron-based technique that provides direct information about the oxidation state and local coordination environment of an element. hzdr.de Microprobe XANES (μ-XANES) has been uniquely applied to determine the oxidation state of intracellular plutonium within single cells, a critical aspect of understanding its toxicology. nih.govnih.gov

In pioneering studies, rat pheochromocytoma (PC12) cells were incubated with plutonium in various oxidation states (III, IV, and VI) and chemical forms, including complexes with citrate. nih.govnih.gov After uptake by the cells, μ-XANES spectra were collected from individual intracellular plutonium deposits. The key finding from this research was that regardless of the initial oxidation state or the presence of citrate as a complexing agent, the intracellular plutonium was consistently found to be in the Pu(IV) state. nih.govnih.gov

The energy position of the Pu L₃-edge in the XANES spectrum is sensitive to the oxidation state. hzdr.de The spectra of intracellular plutonium deposits consistently matched the reference spectrum for Pu(IV), demonstrating a cellular mechanism for the reduction of Pu(VI) and oxidation of Pu(III) to Pu(IV). nih.gov

XANES L₃-Edge Energies for Plutonium Standards

| Oxidation State | L₃-Edge Energy (eV) | Reference |

|---|---|---|

| Pu(III) | 18058.1 | hzdr.de |

| Pu(IV) | ~18060 | nih.gov |

| Pu(VI) | 18062.3 | hzdr.de |

Separation and Extraction Methods for this compound

Effective separation and extraction methods are essential for isolating this compound from complex mixtures for subsequent analysis or for removing plutonium from waste streams. These methods typically involve distributing the plutonium species between two immiscible phases or between a mobile and a stationary phase.

Solvent extraction is a primary method for separating plutonium from aqueous solutions, including those containing organic ligands like citrate. osti.govdtic.mil The technique involves contacting the aqueous solution with a water-immiscible organic solvent containing an extractant that selectively binds to the plutonium. osti.gov The efficiency of the extraction depends on factors such as the plutonium oxidation state, the acidity of the aqueous phase, and the choice of solvent and extractant. dtic.milllnl.gov

In the context of this compound studies, solvent extraction is used in conjunction with spectroscopic methods to explore speciation and kinetics. nih.govacs.orgosti.gov For example, after allowing Pu(VI)-citrate solutions to evolve, solvent extraction can be used to separate the remaining Pu(VI) from its reduction products to quantify the reaction rate. One common system involves using trilaurylamine in an organic solvent like xylene to extract Pu(IV). osti.gov The PUREX (Plutonium Uranium Redox Extraction) process, a large-scale solvent extraction method, uses tri-n-butyl phosphate (B84403) (TBP) to separate uranium and plutonium from fission products in nitric acid solutions. llnl.gov

Chromatography encompasses a set of powerful techniques for separating components of a mixture. For this compound, ion exchange and extraction chromatography are the most relevant and widely used methods. nih.gov

Extraction Chromatography: This technique combines the selectivity of solvent extraction with the efficiency of chromatography. nih.gov It utilizes a solid support coated with a selective extractant. Resins such as TEVA (containing an aliphatic quaternary amine) and DGA (N,N,N',N'-tetra-n-octyldiglycolamide) are commonly used for plutonium separation. nih.govnerc.ac.uknih.gov A method using a DGA resin was developed to separate plutonium and americium, where Pu(IV) is adsorbed onto the resin from nitric acid and later eluted after on-column reduction to Pu(III). nih.gov Such methods offer high efficiency and can significantly reduce separation time and reagent use. nih.govrsc.org

Affinity Chromatography: This is a highly selective form of chromatography that utilizes specific biological or biochemical interactions, such as between an antibody and an antigen. nih.gov While it is a powerful tool for purifying biomolecules, its specific application to the separation of this compound complexes is not widely documented in the reviewed literature. The principle relies on immobilizing a ligand with a high affinity for the target molecule onto a chromatographic support. nih.gov

Common Chromatographic Resins for Plutonium Separation

| Resin Type | Active Component/Functional Group | Separation Principle | Typical Application | Reference |

|---|---|---|---|---|

| Anion Exchange (e.g., BIO-RAD AG 1) | Quaternary ammonium (B1175870) groups | Binds anionic Pu complexes (e.g., Pu(NO₃)₆²⁻) | Pu purification from nitric acid streams | fas.org |

| UTEVA | Dipentyl pentylphosphonate | Extraction of actinides | Separation of U and Pu from fission products | nih.govrsc.org |

| TEVA | Aliquat 336 (a quaternary amine) | Extraction of tetravalent actinides | Separation of Pu from environmental samples | nih.govnerc.ac.uk |

| DGA | N,N,N',N'-tetra-n-octyldiglycolamide | Extraction of trivalent and tetravalent actinides | Separation of Am and Pu | nih.gov |

Radiochemical Separation and Purification Methods

The accurate analysis of this compound complexes necessitates their separation and purification from various sample matrices. Radiochemical methods are employed to isolate plutonium from interfering elements and other radionuclides. Common techniques include anion exchange chromatography, extraction chromatography, and precipitation. osti.gov

Anion exchange chromatography is a widely used method for plutonium separation. In this process, plutonium in a specific oxidation state, typically Pu(IV), is selectively adsorbed onto an anion exchange resin from a nitric acid solution. Interfering ions can be washed from the column, after which the purified plutonium is eluted. For instance, the anion exchanger BIO-RAD AG 1-X2 has been extensively utilized for separating plutonium from diverse matrices. Another common resin, Dowex 1X8, is also effective in isolating plutonium.

Extraction chromatography is another powerful technique for plutonium purification. This method uses a solid support impregnated with a selective extractant. TEVA resin, for example, is widely used for purifying actinide elements, including plutonium. mdpi.com In a typical procedure, the plutonium in the sample is adjusted to the Pu(IV) state and loaded onto the TEVA resin column in a nitric acid medium. mdpi.com Interfering elements like uranium and thorium can then be selectively eluted before the final elution of the purified plutonium fraction. mdpi.com

Precipitation techniques can also be employed for the pre-concentration and separation of plutonium. iaea.org For example, co-precipitation with hydroxides or oxalates can be used to separate plutonium from the bulk sample matrix. In some procedures, actinides are pre-concentrated from acidic solutions by co-precipitation with rare earth metal fluorides. iaea.org

These separation and purification steps are crucial for preparing a sample for subsequent quantitative analysis, ensuring that the measurements are accurate and free from interferences. The choice of method depends on the sample matrix, the concentration of plutonium, and the presence of other interfering radionuclides.

| Method | Principle | Common Resins/Reagents | Key Advantages |

| Anion Exchange Chromatography | Selective adsorption of anionic plutonium complexes onto a solid resin. | BIO-RAD AG 1-X2, Dowex 1X8 | High selectivity for plutonium, effective removal of interfering ions. |

| Extraction Chromatography | Selective extraction of plutonium onto a solid support coated with a liquid extractant. | TEVA Resin | High selectivity for actinides, can be used for sequential separation. mdpi.comiaea.org |

| Precipitation | Separation of plutonium from solution by forming an insoluble compound. | Hydroxides, Oxalates, Fluorides | Useful for pre-concentration from large sample volumes. iaea.org |

Quantitative Measurement Techniques for Plutonium Isotopes

Alpha spectrometry is a traditional and widely used technique for the quantification of plutonium isotopes. mdpi.comnih.gov This method relies on the detection of alpha particles emitted during the radioactive decay of plutonium isotopes. bundesumweltministerium.de The energy of the emitted alpha particles is characteristic of the decaying nuclide, allowing for the identification and quantification of specific plutonium isotopes. bundesumweltministerium.de

The instrumentation for alpha spectrometry typically consists of a silicon detector, often a passivated implanted planar silicon (PIPS) detector, housed in a vacuum chamber to minimize energy loss of the alpha particles before they reach the detector. bundesumweltministerium.de The detector is connected to a multi-channel analyzer that records the energy spectrum of the detected alpha particles. bundesumweltministerium.de

A significant advantage of alpha spectrometry is its stability, reliability, and relatively low cost. mdpi.com However, a key limitation is its energy resolution, which is typically insufficient to distinguish between the alpha particles emitted by Plutonium-239 (5.157 MeV) and Plutonium-240 (5.168 MeV) due to their very similar energies. nih.govbundesumweltministerium.de Consequently, the results are often reported as a combined activity for 239+240Pu. bundesumweltministerium.de To determine the individual concentrations of these isotopes, other techniques like mass spectrometry are required. nih.gov

For accurate quantification, a thin and uniform source must be prepared to minimize self-absorption of the alpha particles, which can degrade the energy spectrum and reduce counting efficiency. Electrochemical deposition is a common method for preparing these thin-layer counting sources on stainless steel discs. bundesumweltministerium.debundesumweltministerium.de To determine the chemical yield of the separation process, a known activity of a tracer isotope, such as 236Pu or 242Pu, is typically added to the sample before analysis. bundesumweltministerium.de

| Plutonium Isotope | Alpha Particle Energy (MeV) | Key Characteristics |

| 238Pu | ~5.499 | Can be resolved from 239+240Pu. bundesumweltministerium.de |

| 239Pu | ~5.157 | Cannot be resolved from 240Pu by standard alpha spectrometry. nih.govbundesumweltministerium.de |

| 240Pu | ~5.168 | Cannot be resolved from 239Pu by standard alpha spectrometry. nih.govbundesumweltministerium.de |

| 242Pu | ~4.901 | Often used as a tracer for chemical yield determination. bundesumweltministerium.de |

Liquid scintillation counting (LSC) is a versatile analytical technique used for quantifying the activity of alpha- and beta-emitting radionuclides, including plutonium isotopes. uwm.edunrc.gov The fundamental principle of LSC involves the intimate mixing of the radioactive sample with a liquid scintillator, often referred to as a "cocktail". wikipedia.org The energy from the radioactive decay is transferred to the scintillator molecules, which then emit photons of light (scintillations). revvity.com These light pulses are detected by photomultiplier tubes (PMTs) in the liquid scintillation counter. uwm.edu

The LSC cocktail typically consists of an aromatic organic solvent, which efficiently absorbs the energy from the decay particles, and one or more scintillators (fluors) that convert this energy into light. revvity.com For aqueous samples, surfactants are also included to create a stable emulsion. revvity.com The intensity of the light produced is proportional to the energy of the emitted particle, allowing for energy discrimination. uwm.edu

One of the main advantages of LSC is its high counting efficiency, which can approach 100% for some nuclides, due to the 4π detection geometry and the absence of a window between the sample and the detector. nrc.gov However, a phenomenon known as "quenching" can reduce the counting efficiency. Quenching occurs when impurities in the sample or the cocktail interfere with the transfer of energy or absorb the emitted light. Modern LSC systems have methods to correct for quenching.

While LSC is a highly sensitive technique, it generally does not have the energy resolution to distinguish between different alpha-emitting plutonium isotopes. ub.edu Therefore, it is often used to measure the total alpha activity of a purified plutonium sample. ub.edu However, some advanced LSC systems with alpha/beta discrimination capabilities can help to separate the signals from alpha and beta emitters.

| Component | Function | Examples |

| Solvent | Absorbs energy from the radioactive decay. | Toluene, Xylene, Benzene wikipedia.org |

| Primary Scintillator (Fluor) | Converts the absorbed energy into light (photons). | PPO (2,5-diphenyloxazole) wikipedia.org |

| Secondary Scintillator (Fluor) | Shifts the wavelength of the emitted light for more efficient detection by the PMTs. | POPOP (1,4-bis-2-(5-phenyloxazolyl)benzene) wikipedia.org |

| Surfactant | Allows for the mixing of aqueous samples with the organic cocktail. | Varies depending on the commercial cocktail. revvity.com |

Mass spectrometry techniques offer significant advantages over radiometric methods like alpha spectrometry for the isotopic analysis of plutonium, including higher sensitivity, lower detection limits, and the ability to distinguish between isotopes with similar decay energies, such as 239Pu and 240Pu. mdpi.comnih.gov

Thermal Ionization Mass Spectrometry (TIMS) is a highly precise and sensitive technique for measuring plutonium isotope ratios. mdpi.com In TIMS, the purified plutonium sample is deposited onto a metal filament, which is then heated to high temperatures in a vacuum. This causes the plutonium atoms to ionize, and the resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio. mdpi.com TIMS is less susceptible to certain interferences, such as those from polyatomic ions, compared to other mass spectrometry techniques. mdpi.com However, it requires extensive sample preparation and a skilled operator. mdpi.com

Accelerator Mass Spectrometry (AMS) is an extremely sensitive technique capable of detecting ultra-trace amounts of plutonium isotopes. nih.gov AMS uses a particle accelerator to accelerate ions to very high energies before mass analysis. This high energy allows for the effective removal of molecular interferences, resulting in exceptionally low detection limits. pku.edu.cn

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a more widely used technique due to its rapid analysis time and ease of operation. nih.gov In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the plutonium. The ions are then extracted into a mass spectrometer for separation and detection. nih.gov A major advantage of ICP-MS is its ability to measure the 240Pu/239Pu ratio, which is crucial for identifying the source of plutonium contamination. nih.gov However, ICP-MS can be prone to interferences from polyatomic ions, such as 238UH+, which can interfere with the measurement of 239Pu. nih.gov Advanced ICP-MS systems, such as sector-field ICP-MS (SF-ICP-MS), offer higher resolution and sensitivity, mitigating some of these interference issues. pku.edu.cn

| Technique | Principle of Ionization | Key Advantages | Key Disadvantages |

| TIMS | Thermal ionization from a heated filament. | High precision and sensitivity, less affected by polyatomic ions. mdpi.com | Low ionization efficiency, requires extensive sample preparation. mdpi.com |

| AMS | Sputtering and acceleration to high energies. | Extremely low detection limits, effective removal of molecular interferences. nih.govpku.edu.cn | Complex instrumentation, less accessible. pku.edu.cn |

| ICP-MS | Ionization in a high-temperature argon plasma. | Rapid analysis, high sample throughput, can measure 240Pu/239Pu ratio. mdpi.comnih.gov | Potential for polyatomic interferences (e.g., from uranium). nih.gov |

Microscopic and Imaging Techniques for Spatial Distribution

Synchrotron-based X-ray fluorescence microscopy (SXFM) is a powerful, non-destructive technique for mapping the elemental distribution within a sample at high spatial resolution. nih.gov This method is particularly valuable for studying the subcellular distribution of plutonium and its co-localization with other essential elements in biological systems. nih.gov

The principle of XRF involves bombarding the sample with a focused beam of high-energy X-rays. nih.gov This causes the ejection of inner-shell electrons from the atoms in the sample. As electrons from higher energy shells fill these vacancies, characteristic X-rays are emitted. tamu.edu The energy of these fluorescent X-rays is unique to each element, allowing for elemental identification and quantification. nih.gov By scanning the X-ray beam across the sample and collecting the fluorescence spectrum at each point, a detailed elemental map can be generated. nih.gov

In studies of this compound, SXFM can be used to visualize the uptake and distribution of plutonium within cells. nih.gov For example, research using SXFM on cells exposed to 242Pu has shown that plutonium primarily localizes in the cytoplasm, avoiding the nucleus. nih.gov By simultaneously mapping other elements like phosphorus and zinc, which are concentrated in the nucleus, the technique allows for the co-localization of plutonium with specific subcellular compartments. nih.gov

The high sensitivity of SXFM allows for the detection of very small masses of plutonium, with minimum detection limits in the femtogram range per cell. nih.gov To avoid interference from the X-ray emissions of common sample supports, materials such as copper grids are often used. nih.gov It is important to be aware of potential spectral overlaps, such as the interference of strontium Lα X-rays with the plutonium Lα emission. nih.gov

| Technique | Principle | Application for this compound | Resolution |

| X-ray Fluorescence (XRF) Microscopy | Elemental mapping based on the detection of characteristic X-rays emitted after excitation by an X-ray source. nih.govtamu.edu | Determining the subcellular spatial distribution of plutonium and its co-localization with other elements. nih.gov | Sub-micron resolution is achievable. nih.gov |

Autoradiography in Biological Specimens

Autoradiography is a critical technique for visualizing the microscopic distribution of plutonium within biological tissues. Studies utilizing this compound have provided significant insights into its localization, particularly in skeletal systems.

High-resolution autoradiographic studies using plutonium-241 (²⁴¹Pu) citrate injected intravenously into hamsters and rabbits have demonstrated a distinct pattern of distribution in bone. tandfonline.comnih.gov Initially, plutonium is observed to deposit on bone surfaces. tandfonline.comnih.gov Over time, this distribution changes, with plutonium becoming deposited throughout the bone matrix. tandfonline.comnih.gov The uptake is rapid in areas of active bone resorption and formation, such as the periosteum, active osteoblasts, and chondrocytes in regions of cartilage mineralization. tandfonline.comnih.gov Conversely, plutonium concentrates more slowly on resting bone surfaces and at sites with low metabolic activity. tandfonline.comnih.gov

Further investigations involving the immersion of unlabeled skeletal tissue sections in a ²⁴¹Pu citrate solution revealed that plutonium binds to various components, including cell nuclei, tooth enamel matrix, dentine, predentine, and bone matrix. tandfonline.comnih.gov The binding to cartilage matrix was observed to be weak. tandfonline.comnih.gov These findings have led to the development of models to explain the distribution pattern and long-term fate of plutonium deposits in bone. tandfonline.comnih.gov

Different autoradiographic techniques have been employed to study plutonium's initial uptake on cancellous bone surfaces. These include liquid emulsion autoradiography showing alpha tracks from plutonium-239 (²³⁹Pu) lining the endosteal surface, and neutron-induced autoradiography (NIAR) which illustrates fission tracks from ²³⁹Pu predominantly on the cancellous bone surface. researchgate.net Electron microscopic autoradiography of undecalcified cancellous bone has shown beta particles from ²⁴¹Pu concentrated within a 1–2 μm band along the mineral-endosteal interface. researchgate.net

The following table summarizes the observed distribution of plutonium in bone tissue based on autoradiographic studies.

| Time Point | Location of Plutonium Deposit | Metabolic Activity of Area |

| Initial (shortly after injection) | Bone surfaces | High (resorbing areas, active osteoblasts) |

| Long-term | Throughout the bone matrix | Low (resting surfaces) |

Methodologies for Solution Characterization

The characterization of this compound in solution requires precise analytical methods to determine its chemical properties, which are crucial for understanding its behavior in various environments.

Determination of Free Acidity in Plutonium Solutions

The determination of free acidity in solutions containing plutonium is complicated by the hydrolysis of plutonium ions, which typically occurs at a pH of about 1-2. core.ac.uk This hydrolysis can lead to inaccurately high measurements of acidity if not properly addressed. core.ac.uk

To counteract this, various methods have been developed. One common approach is to complex the plutonium ions to prevent their hydrolysis during titration. While sodium citrate has been used for this purpose, it can introduce a positive bias because the this compound complex is not stable throughout the entire pH range of the titration. core.ac.uk

A more robust method involves the use of an ammonium fluoride (B91410) solution. core.ac.uk This medium effectively prevents the hydrolysis of plutonium, allowing for an unbiased determination of free acidity. core.ac.uk In this method, an aliquot of the plutonium solution is added to the ammonium fluoride solution and then titrated potentiometrically with a standard base like sodium hydroxide (B78521). core.ac.uk This technique has been shown to provide accurate results for solutions with plutonium concentrations ranging from 15 to 50 g/L and acidities between 0.9 and 4 N. core.ac.uk

Another approach is a potentiometric method that does not require a complexing agent. This method is applicable over a wide range of nitric acid concentrations and can be followed by a sequential spectrophotometric determination of the plutonium concentration in the same aliquot. nih.govresearchgate.net The error for determining free acidity with this method is reported to be within ±1%. nih.govresearchgate.net

The table below outlines the challenges and solutions in determining free acidity in plutonium solutions.

| Challenge | Method to Overcome Challenge | Advantages of the Method |

| Hydrolysis of plutonium ions | Complexation with ammonium fluoride | Unbiased results, fast, no separation step |

| Hydrolysis of plutonium ions | Potentiometric titration without complexing agents | Wide applicability, allows for sequential plutonium determination, low error |

Application of Geochemical Modeling Software (e.g., PHREEQC)

Geochemical modeling software, such as PHREEQC, is a powerful tool for investigating the speciation and kinetics of this compound complexes in aqueous solutions. acs.orgnih.gov These models can simulate complex chemical interactions and help predict the behavior of plutonium under various environmental conditions. acs.orgnih.gov

Studies utilizing PHREEQC have explored the speciation and kinetics of Pu(VI)-citrate and Pu(III)-citrate systems across a pH range of 2.5 to 11.0. acs.orgnih.gov These investigations, which also employ techniques like UV-vis-NIR spectrophotometry and solvent extraction, have been instrumental in determining formation constants for various this compound species. acs.orgnih.gov

For instance, formation constants have been determined for PuO₂(HcitH)(aq) and PuO₂(HcitH)(citH)³⁻. acs.orgnih.gov Evidence for the formation of more complex species, such as (PuO₂)m(citH₋k)n(OH)x²m⁽³⁺ᵏ⁾ⁿ⁻ˣ, has also been identified under alkaline conditions. acs.orgnih.gov

Modeling efforts have also shed light on the stability of different plutonium oxidation states in the presence of citrate. It has been found that Pu(VI) species are less stable in the presence of citrate, with the rate of reduction to Pu(IV) increasing with higher pH. acs.orgnih.gov Conversely, the presence of citrate has been observed to increase the stability of Pu(III), particularly at lower pH. acs.orgnih.gov These models have also helped to elucidate a radiolysis-driven mechanism for the citrate-mediated reduction of plutonium. acs.orgnih.gov

The following table presents key findings from PHREEQC modeling of this compound systems.

| Plutonium Oxidation State | Effect of Citrate | pH Influence |

| Pu(VI) | Decreased stability | Reduction rate increases with increasing pH |

| Pu(III) | Increased stability | Higher stability favored at lower pH |

Biological Interactions at the Mechanistic and Cellular Level

Interactions with Biological Macromolecules and Endogenous Ligands

Following its entry into the biological system, plutonium citrate (B86180) does not remain as a simple complex. It readily interacts with a variety of biological macromolecules and endogenous ligands, which dictates its subsequent transport, distribution, and retention.

One of the most significant interactions of plutonium is with the iron-transport protein, transferrin. nih.govnih.gov Plutonium, particularly Pu(IV), has a chemical similarity to Fe(III), allowing it to bind to transferrin. nih.gov In vitro studies have shown that plutonium associates principally with the transferrin component of serum proteins. nih.gov The formation of the plutonium-transferrin complex is dependent on the presence of bicarbonate ions, and plutonium can be displaced from this complex by an excess of iron, indicating that they may share similar binding sites. nih.gov

The binding of plutonium to transferrin is a crucial step for its cellular uptake via the transferrin receptor-mediated endocytosis pathway. nih.gov Research has shown that rat adrenal gland (PC12) cells can acquire plutonium in vitro through this major iron acquisition pathway. nih.govosti.gov However, not all forms of the plutonium-transferrin complex are equally active in this process. nih.govosti.gov

Besides transferrin, plutonium also associates in vivo with the iron-storage protein, ferritin. nih.gov Hepatocytes are a major site for the deposition of plutonium that is initially injected as a citrate complex, and within these liver cells, plutonium can bind to high molecular weight proteins, including ferritin. researchgate.net The interaction with serum albumin has also been considered, although the primary association in serum is with transferrin. nih.gov In the case of the analogous Fe(III)-citrate complex, it has been shown to form a complex with bovine serum albumin, suggesting that albumin can compete with citrate for the ferric ions. nih.gov

Table 2: Plutonium Interaction with Key Proteins

| Protein | Interaction Details | Biological Significance |

|---|---|---|

| Transferrin | Plutonium binds to the iron-binding sites, forming a Pu-Tf complex. nih.govnih.gov | Facilitates cellular uptake via receptor-mediated endocytosis. nih.govosti.gov |

| Ferritin | Plutonium associates with this iron-storage protein, particularly in the liver. researchgate.netnih.gov | Contributes to the long-term retention of plutonium in tissues. researchgate.net |

| Albumin | Can form complexes with metal-citrate, though transferrin is the primary binder for plutonium in serum. nih.govnih.gov | May play a minor role in the transport and speciation of plutonium. nih.gov |

Beyond proteins, plutonium can interact with other endogenous biomolecules. Siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms and plants, can also bind to plutonium. researchgate.netfas.org Although highly specific for Fe(III), siderophores can efficiently bind actinides like Pu(IV). researchgate.net For instance, the siderophore desferrioxamine B (DFB) can mediate the association of plutonium with bacteria. fas.org The Pu-siderophore complexes can be recognized by the iron-siderophore uptake systems of microbes, which could influence the environmental mobility of plutonium. researchgate.netfas.org

The interaction of plutonium with phospholipids (B1166683), the main components of cell membranes, is another potential area of biological interaction. While direct studies on plutonium citrate binding to phospholipids are not extensively detailed, the observation that this compound uptake may involve direct interaction with the cell membrane suggests a possible role for such interactions. nih.gov

Microbial Uptake and Biotransformation

Microorganisms play a significant role in the biogeochemical cycling of plutonium, influencing its speciation, solubility, and mobility through various uptake and transformation processes.

Common environmental bacteria such as Escherichia coli and Pseudomonas putida have been shown to sorb and accumulate plutonium. In studies where 239Pu, complexed with citrate to enhance solubility, was introduced into liquid cultures, both bacterial species demonstrated uptake of the radionuclide. nih.govresearchgate.net The accumulation of plutonium in P. putida cells was observed to increase over the first five days of growth before reaching a plateau. nih.gov Notably, the activity concentration of plutonium was found to be greater in E. coli cells compared to P. putida cells. nih.gov This difference may be attributed to E. coli producing a stronger iron-complexing agent (siderophore), which could inadvertently bind and facilitate the uptake of plutonium. nih.gov

| Bacterial Species | Observation | Potential Mechanism |

|---|---|---|

| Pseudomonas putida | Accumulation increased for the first 5 days, then plateaued. | General sorption and uptake processes. |

| Escherichia coli | Higher activity concentration of Pu compared to P. putida. | Uptake potentially enhanced by stronger iron-scavenging siderophores. |

Citrate plays a crucial dual role in the microbial interactions of plutonium. Firstly, it acts as a complexing agent, significantly increasing the solubility of plutonium in aqueous growth media, which is a prerequisite for microbial uptake. nih.gov Secondly, the presence of citrate has been shown to directly enhance the accumulation of plutonium by bacteria. In experiments with P. putida, a higher activity concentration of plutonium was found in cells grown in the presence of plutonium-citrate compared to those grown with plutonium alone. nih.gov This suggests that the plutonium-citrate complex itself may be more readily taken up by the bacteria, or that citrate, which P. putida can use as a carbon source, influences cellular processes that lead to greater plutonium accumulation. nih.gov

Microorganisms can alter the oxidation state of plutonium, which in turn affects its solubility and mobility. The biotransformation of Pu(IV)-citrate has been investigated in Pseudomonas fluorescens under aerobic conditions. jaea.go.jp This bacterium rapidly metabolizes the citrate component of the complex. jaea.go.jpresearchgate.net The degradation of the citrate ligand leads to the destabilization of the soluble plutonium complex and results in the formation of a polymeric form of Pu(IV). jaea.go.jpresearchgate.net

Bacteria can also facilitate the reduction of more oxidized forms of plutonium. For instance, in the presence of Bacillus subtilis, Pu(VI) was reduced to Pu(IV), which then preferentially associated with the bacterial cells. researchgate.net Metal-reducing bacteria like Geobacter metallireducens and Shewanella oneidensis are capable of reducing Pu(IV) to the more soluble Pu(III), particularly in the presence of other chelating agents like EDTA. researchgate.net These redox transformations are critical, as the reduction of Pu(V) and Pu(VI) to Pu(IV) generally decreases plutonium's mobility, while the reduction of Pu(IV) to Pu(III) can enhance it.

Comparative Studies with Actinide and Lanthanide Analogs in Biological Systems

Understanding the complex biological behavior of plutonium is aided by comparative studies with other elements that serve as chemical analogs. The choice of analog depends on the specific oxidation state of plutonium being studied.

Americium (Am) and Curium (Cm): These trivalent actinides are often used as analogs for the trivalent state of plutonium (Pu(III)). Most actinides beyond plutonium, including americium and curium, exhibit a stable +3 oxidation state under typical environmental and biological conditions. acs.org Despite differences in solution chemistry, plutonium, americium, and neptunium (B1219326) show remarkable similarities in their biochemical behavior, appearing to share transport pathways in blood and cells, with primary deposition sites in the liver and skeleton. nih.gov The biokinetics of curium, for example, are very similar to those of americium. researchgate.net

Neodymium (Nd): As a lanthanide, neodymium shares a stable +3 oxidation state and a similar ionic radius to trivalent actinides, making it a useful non-radioactive analog for elements like americium and curium, and by extension, for Pu(III). acs.org

Iron (Fe): The chemical analogy between tetravalent plutonium (Pu(IV)) and ferric iron (Fe(III)) is particularly significant for its biological transport. Pu(IV) has a high charge density that approaches that of Fe(III). acs.org This similarity allows Pu(IV) to be bound by iron transport proteins like transferrin and ferritin, effectively hijacking the iron uptake machinery of cells, as described in section 5.2.3. nih.govacs.org The co-localization of plutonium with iron within mammalian cells further supports this strong analogy. nih.gov

| Element | Ion | Ionic Radius (pm) |

|---|---|---|

| Plutonium | Pu3+ | 100 |

| Plutonium | Pu4+ | 86 |

| Americium | Am3+ | 97.5 |

| Curium | Cm3+ | 97 |

| Neodymium | Nd3+ | 98.3 |

| Iron | Fe3+ (High Spin) | 64.5 |

Q & A

Q. What quality control measures are critical for replicating this compound experiments?

- Methodological Answer : Standardize citrate source and purity (≥99%), as impurities can alter complexation kinetics. Document radiochemical purity via gamma spectroscopy (e.g., ²³⁹Pu’s 129 keV peak). For in vivo studies, report animal strain-specific biokinetics, noting that Sprague-Dawley rats exhibit faster clearance than Beagles .

Q. Q. How should conflicting data on this compound’s binding fraction (f_b) in vivo be reconciled?

- Methodological Answer : Re-analyze historical datasets (e.g., Stather and Howden, 1975) using modern Bayesian hierarchical models. Test sensitivity of f_b estimates to assay variability, noting that assuming f_b = 0.002 vs. 0 alters absorption parameters by <1% in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.